molecular formula C13H13ClN2O2S B12963549 Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate

Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B12963549
M. Wt: 296.77 g/mol
InChI Key: YFZWICASFZMXGG-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ®-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ®-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate is unique due to its specific chloro and ethyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

ethyl (7R)-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-13(17)7-3-4-8-9(5-7)19-12-10(8)11(14)15-6-16-12/h6-7H,2-5H2,1H3/t7-/m1/s1

InChI Key

YFZWICASFZMXGG-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC2=C(C1)SC3=C2C(=NC=N3)Cl

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)SC3=C2C(=NC=N3)Cl

Origin of Product

United States

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